molecular formula C18H17N3O5S B2444658 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886906-60-1

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2444658
CAS No.: 886906-60-1
M. Wt: 387.41
InChI Key: WWPKXKFSIJYOQT-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C18H17N3O5S It is known for its unique structure, which includes an oxadiazole ring, a benzamide group, and a methylsulfonylphenyl moiety

Preparation Methods

The synthesis of 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.

    Attachment of the methylsulfonylphenyl group:

    Formation of the benzamide group: The final step involves the formation of the benzamide group by reacting the intermediate with an appropriate benzoyl chloride derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylsulfonylphenyl groups, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-ethoxy-N-(3-methylphenyl)benzamide: This compound has a similar structure but lacks the oxadiazole ring and methylsulfonyl group.

    4-ethoxy-N-(4-methylphenyl)benzamide: Similar to the previous compound but with a different position of the methyl group on the phenyl ring.

    2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group but have an indole ring instead of the oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-25-14-9-7-12(8-10-14)16(22)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPKXKFSIJYOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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